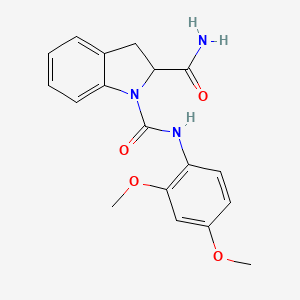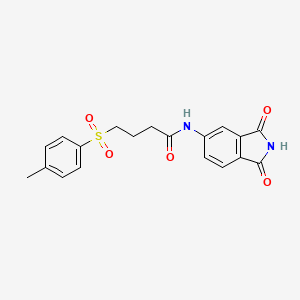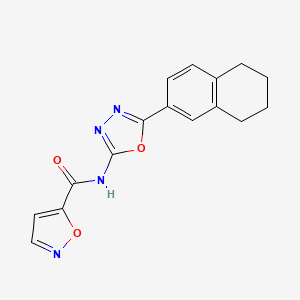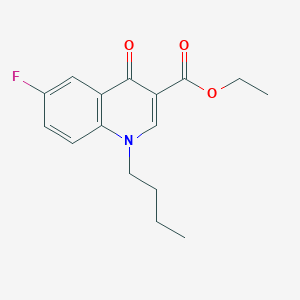
1H-Indole-1,2-dicarboxamide, N1-(2,4-dimethoxyphenyl)-2,3-dihydro-
Vue d'ensemble
Description
1H-Indole-1,2-dicarboxamide, N1-(2,4-dimethoxyphenyl)-2,3-dihydro- is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a dihydroindole core with a dicarboxamide substitution and a dimethoxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-1,2-dicarboxamide, N1-(2,4-dimethoxyphenyl)-2,3-dihydro- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from aniline derivatives, the indole core can be synthesized through Fischer indole synthesis or other cyclization methods.
Introduction of the Dicarboxamide Group: This step may involve the reaction of the indole core with phosgene or other carbonylating agents to introduce the dicarboxamide functionality.
Attachment of the Dimethoxyphenyl Group: The final step could involve the coupling of the dimethoxyphenyl group to the indole core, possibly through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indole-1,2-dicarboxamide, N1-(2,4-dimethoxyphenyl)-2,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting it to a more reactive intermediate.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural similarity to natural indole derivatives.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole-1,2-dicarboxamide, N1-(2,4-dimethoxyphenyl)-2,3-dihydro- would depend on its specific interactions with biological targets. Generally, indole derivatives can interact with various enzymes, receptors, and other proteins, influencing biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-2-carboxamide: A simpler indole derivative with a single carboxamide group.
N1-Phenyl-1H-indole-2-carboxamide: Similar structure but with a phenyl group instead of a dimethoxyphenyl group.
1H-Indole-3-carboxamide: Another indole derivative with the carboxamide group at a different position.
Uniqueness
1H-Indole-1,2-dicarboxamide, N1-(2,4-dimethoxyphenyl)-2,3-dihydro- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other indole derivatives. The presence of the dimethoxyphenyl group could influence its reactivity and interactions with biological targets.
Propriétés
IUPAC Name |
1-N-(2,4-dimethoxyphenyl)-2,3-dihydroindole-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-12-7-8-13(16(10-12)25-2)20-18(23)21-14-6-4-3-5-11(14)9-15(21)17(19)22/h3-8,10,15H,9H2,1-2H3,(H2,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOPODREHBEVNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2C(CC3=CC=CC=C32)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101171966 | |
| Record name | N1-(2,4-Dimethoxyphenyl)-2,3-dihydro-1H-indole-1,2-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101171966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048664-29-4 | |
| Record name | N1-(2,4-Dimethoxyphenyl)-2,3-dihydro-1H-indole-1,2-dicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048664-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1-(2,4-Dimethoxyphenyl)-2,3-dihydro-1H-indole-1,2-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101171966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(benzenesulfonyl)butanamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6492671.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B6492683.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B6492695.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B6492699.png)
![2-[4-(ethanesulfonyl)phenyl]-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6492707.png)
![6-methyl-2-[3-(propane-2-sulfonyl)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6492709.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(propane-2-sulfonyl)benzamide](/img/structure/B6492725.png)


![1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethan-1-one](/img/structure/B6492759.png)
![1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenoxy)ethan-1-one](/img/structure/B6492763.png)
![1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(4-methylphenoxy)ethan-1-one](/img/structure/B6492769.png)
![1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-methylphenoxy)ethan-1-one](/img/structure/B6492773.png)
